Potency Differential: JMS-17-2 Exhibits Sub-Nanomolar CX3CR1 Antagonism Superior to Clinical-Stage Alternatives
JMS-17-2 demonstrates a profound potency advantage over other known CX3CR1 antagonists. In a plate-based assay measuring the inhibition of fractalkine (FKN)-stimulated ERK1/2 phosphorylation, JMS-17-2 achieved an IC50 of 0.32 nM [1]. This is over 15-fold more potent than the clinical-stage CX3CR1 modulator E6130, which has an IC50 of 4.9 nM for inhibiting fractalkine-induced chemotaxis of human peripheral blood NK cells . Furthermore, while AZD8797 (KAND567) has a Ki of 3.9 nM for human CX3CR1, the functional IC50 of JMS-17-2 remains an order of magnitude lower . This exceptional potency ensures complete receptor blockade at low concentrations, minimizing the risk of incomplete inhibition in complex biological systems.
| Evidence Dimension | Inhibition of CX3CR1-mediated signaling |
|---|---|
| Target Compound Data | IC50 = 0.32 nM |
| Comparator Or Baseline | E6130: IC50 = 4.9 nM; AZD8797 (KAND567): Ki = 3.9 nM |
| Quantified Difference | JMS-17-2 is 15.3-fold more potent than E6130 and >12-fold more potent than AZD8797 (based on Ki vs. IC50 comparison) |
| Conditions | JMS-17-2: Inhibition of FKN-stimulated ERK1/2 phosphorylation (plate-based assay). E6130: Inhibition of FKN-induced chemotaxis of human PB NK cells. AZD8797: Binding affinity (Ki) for human CX3CR1. |
Why This Matters
Higher potency ensures more robust target engagement at lower concentrations, which is critical for achieving complete pathway inhibition and reducing the potential for dose-limiting off-target effects in preclinical models.
- [1] Shen, F., Zhang, Y., Jernigan, D. L., Feng, X., Yan, J., Garcia, F. U., Meucci, O., Salvino, J. M., & Fatatis, A. (2016). Novel Small-Molecule CX3CR1 Antagonist Impairs Metastatic Seeding and Colonization of Breast Cancer Cells. Molecular Cancer Research, 14(6), 518–527. View Source
